Rizatriptan Benzoate

Catalog No.
S541493
CAS No.
145202-66-0
M.F
C22H25N5O2
M. Wt
391.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rizatriptan Benzoate

CAS Number

145202-66-0

Product Name

Rizatriptan Benzoate

IUPAC Name

benzoic acid;N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C15H19N5.C7H6O2/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20;8-7(9)6-4-2-1-3-5-6/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3;1-5H,(H,8,9)

InChI Key

JPRXYLQNJJVCMZ-UHFFFAOYSA-N

SMILES

Array

solubility

3.38e-01 g/L

Synonyms

L 705,126, L 705126, L-705,126, L-705126, Maxalt, MK 0462, MK 462, MK-0462, MK-462, N,N-dimethyl-2-(5-(1,2,4-triazol-1-ylmethyl)-1H-indole-3-yl)ethylamine, rizatriptan, rizatriptan benzoate

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3

The exact mass of the compound Rizatriptan benzoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758919. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. It belongs to the ontological category of tryptamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Rizatriptan benzoate (CAS: 145202-66-0) is a highly selective 5-HT1B/1D receptor agonist and the preferred salt form of rizatriptan for advanced pharmaceutical manufacturing. Procured primarily for its optimized physicochemical properties, this benzoate salt exhibits an aqueous solubility of approximately 42 mg/mL at 25°C, a critical parameter for rapid-dissolution dosage forms [1]. Compared to standard triptan free bases, the benzoate salt ensures optimized dissolution in both conventional compressed tablets and orally disintegrating tablet (ODT) matrices, making it a foundational active pharmaceutical ingredient (API) for fast-acting neurological therapeutics[2].

Substituting rizatriptan benzoate with its free base or legacy in-class alternatives like sumatriptan fundamentally compromises formulation viability and pharmacokinetic performance. The free base of rizatriptan lacks the optimized aqueous solubility required for rapid-melt or orally disintegrating tablet (ODT) manufacturing, leading to inconsistent dissolution profiles[1]. Furthermore, substituting with sumatriptan results in a nearly three-fold reduction in oral bioavailability (approx. 15% vs. 45% for rizatriptan benzoate) and significantly delays the time to maximum plasma concentration (Tmax) [2]. For procurement teams, selecting the benzoate salt is non-negotiable when the target product profile demands rapid onset, high systemic exposure, and compatibility with advanced ODT platforms.

Aqueous Solubility for ODT Formulation Compatibility

The selection of the benzoate salt over the free base is primarily driven by its enhanced solubility profile. Rizatriptan benzoate achieves an aqueous solubility of 42 mg/mL at 25°C, providing the rapid dissolution kinetics essential for orally disintegrating tablets (ODTs) and lyophilized wafers [1]. This high solubility allows for formulation without heavy reliance on solubilizing excipients, streamlining the manufacturing process compared to highly lipophilic free bases [2].

Evidence DimensionAqueous Solubility at 25°C
Target Compound Data42 mg/mL
Comparator Or BaselineStandard un-ionized triptan free bases (Poorly water-soluble)
Quantified DifferenceOrders of magnitude higher aqueous solubility enabling rapid-melt formulations
ConditionsAqueous medium at 25°C

High aqueous solubility is a strict prerequisite for formulating orally disintegrating tablets (ODTs), reducing excipient load and manufacturing complexity.

Absolute Oral Bioavailability Advantage

When evaluating triptan APIs for oral solid dosage forms, rizatriptan benzoate demonstrates a marked pharmacokinetic advantage over the benchmark sumatriptan. Clinical pharmacokinetic studies show that rizatriptan benzoate achieves an absolute oral bioavailability of approximately 45% [1]. In contrast, orally administered sumatriptan typically yields only about 15% bioavailability due to extensive first-pass metabolism and poor absorption[2]. This 3-fold higher bioavailability allows for lower API loading per dose.

Evidence DimensionAbsolute Oral Bioavailability
Target Compound Data~45%
Comparator Or BaselineSumatriptan (~15%)
Quantified Difference3-fold higher oral bioavailability
ConditionsOral administration in human pharmacokinetic models

Higher bioavailability allows for a massive reduction in API dose per tablet, lowering raw material costs per unit and minimizing off-target metabolite burdens.

Accelerated Time to Maximum Concentration (Tmax)

For acute neurological indications, the speed of API absorption is a critical procurement metric. Rizatriptan benzoate is rapidly and completely absorbed, reaching peak plasma concentrations (Tmax) in 1.0 to 1.5 hours following oral administration[1]. Sumatriptan, the standard in-class comparator, exhibits a delayed Tmax of 2.0 to 2.5 hours [2]. This accelerated absorption profile directly translates to a faster onset of therapeutic action, justifying the selection of rizatriptan benzoate for premium, fast-acting product lines.

Evidence DimensionTime to Peak Plasma Concentration (Tmax)
Target Compound Data1.0 - 1.5 hours
Comparator Or BaselineSumatriptan (2.0 - 2.5 hours)
Quantified DifferenceApproximately 1 hour faster to peak systemic exposure
ConditionsStandard oral tablet administration

A faster Tmax is the primary driver for 'rapid relief' product claims, directly influencing commercial positioning and patient preference.

Manufacturing of Orally Disintegrating Tablets (ODTs)

Due to its high aqueous solubility (42 mg/mL) and optimized dissolution kinetics, rizatriptan benzoate is the API of choice for ODTs and lyophilized oral wafers. It allows for rapid disintegration in saliva without the need for water, a formulation feat that is highly challenging to achieve with poorly soluble free bases [1].

Development of Fast-Onset Neurological Therapeutics

With a Tmax of 1.0-1.5 hours and 45% oral bioavailability, this compound is ideal for formulating acute-use medications where rapid systemic exposure is required. It outperforms legacy APIs like sumatriptan in speed of absorption, making it the preferred precursor for premium rapid-relief product lines [2].

High-Efficiency Low-Dose Solid Dosage Forms

The superior bioavailability of the benzoate salt enables manufacturers to formulate highly effective tablets with low API loads (5-10 mg). This reduces the overall bulk of the tablet, improves patient compliance, and optimizes the cost-per-dose ratio during large-scale commercial procurement [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

391.20082506 Da

Monoisotopic Mass

391.20082506 Da

Heavy Atom Count

29

Appearance

Solid powder

Melting Point

178-180
178 - 180 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WR978S7QHH

GHS Hazard Statements

Aggregated GHS information provided by 131 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (27.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (69.47%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (27.48%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H360 (29.77%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (27.48%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (26.72%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Rizatriptan is indicated for the acute treatment of diagnosed migraine with or without aura. Rizatriptan is not indicated for the prophylactic therapy of migraine nor the treatment of cluster headache. In Canada, rizatriptan is approved in adults. In the US, the oral tablet formulations are used in patients six years of age and older and the oral film formation is approved for patients 12 years of age and older weighing 40 kg or more.
Treatment of migraine

Drug Classes

Breast Feeding; Lactation; Milk, Human; Serotonin Receptor Agonists; Serotonin 5-HT1 Receptor Agonists; Triptans; Vasoconstrictor Agents

Pharmacology

Rizatriptan Benzoate is the benzoate salt form of rizatriptan, a member of the triptan class agents with anti-migraine property. Rizatriptan benzoate selectively binds to and activates serotonin (5-HT) 1B receptors expressed in intracranial arteries, and to 5-HT 1D receptors located on peripheral trigeminal sensory nerve terminals in the meninges and central terminals in brain stem sensory nuclei. Receptor binding results in constriction of cranial vessels and inhibition of nociceptive transmission, thereby providing relief of migraine headaches. Rizatriptan benzoate may also relief migraine headaches by inhibition of pro-inflammatory neuropeptide release.

MeSH Pharmacological Classification

Serotonin Receptor Agonists

Mechanism of Action

There are several physiological and molecular processes implicated in the pathophysiology of migraine. Vasodilation of intracranial extracerebral blood vessels, particularly those supplying the dura mater, has been associated with migraine pain. Activation of the trigeminovascular system leads to the release of vasoactive neuropeptides (such as substance P, calcitonin gene-related peptide (CGRP), and neurokinin A) from the trigeminal nerve innervating the intracranial vessels and dura mater. Vasoactive neuropeptides cause perivascular inflammation and vasodilation in the periphery. Migraine-associated nausea and vomiting are thought to arise from the activation of central and nociceptive sensory neurons that project to autonomic brain-stem nuclei and higher subcortical and cortical pain processing centres. An imbalance in serotonin (5-HT) levels has also been documented: 5-HT binds to 5-HT1B and 5-HT1D receptors to promote trigeminal neuronal firing and vasoconstriction. Rizatriptan is a selective agonist at the 5-HT1B and 5-HT1D receptors on intracranial blood vessels and sensory nerves of the trigeminal system. It binds to these receptors with high affinity. The exact mechanism of action of rizatriptan has not been fully elucidated; however, several documented pharmacological actions of rizatriptan may contribute to its antimigraine effects. Rizatriptan causes vasoconstriction of intracranial extracerebral blood vessels, which is thought to occur primarily via 5-HT1B receptors. Rizatriptan also inhibits nociceptive neurotransmission in trigeminal pain pathways. It attenuates the release of vasoactive neuropeptides by the trigeminal nerve, which is thought to occur via neurogenic and central 5-HT1D receptors. Rizatriptan inhibited neurogenic dural vasodilation and plasma protein extravasation in animal studies.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR1D [HSA:3352] [KO:K04153]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

145202-66-0

Absorption Distribution and Excretion

Rizatriptan is readily absorbed (approximately 90%) following oral administration; however, the mean oral absolute bioavailability of the rizatriptan tablet is about 45%, owing to extensive first-pass metabolism. The Tmax is approximately one to 1.5 hours. The presence of a migraine headache did not appear to affect the absorption or pharmacokinetics of rizatriptan. Food has no significant effect on the bioavailability of rizatriptan but delays the time to reach peak concentration by an hour. In clinical trials, rizatriptan was administered without regard to food. The bioavailability and Cmax of rizatriptan were similar following the administration of rizatriptan tablets and rizatriptan orally disintegrating tablets. Still, the absorption rate is somewhat slower with orally disintegrating tablets, with Tmax delayed by up to 0.7 hours. The AUC of rizatriptan is approximately 30% higher in females than males. No accumulation occurred on multiple dosing.
Following oral administration of a single 10 mg of 14C-rizatriptan, the total radioactivity of the administered dose recovered over 120 hours in urine and feces was 82% and 12%, respectively. Following oral administration of 14C-rizatriptan, rizatriptan accounted for about 17% of circulating plasma radioactivity. Approximately 14% of an oral dose is excreted in urine as unchanged rizatriptan, while 51% is excreted as indole acetic acid metabolite, indicating substantial first-pass metabolism.
The mean volume of distribution is approximately 140 L in male subjects and 110 L in female subjects.
An early study involving healthy subject reported plasma clearance of 1042 mL/min in males and 821 mL/min in females; however, this difference in clearance rates is not thought to be clinically relevant.

Metabolism Metabolites

Rizatriptan primarily undergoes oxidative deamination mediated by monoamine oxidase-A (MAO-A) to form triazolomethyl-indole-3-acetic acid, which is not pharmacologically active. N-monodesmethyl-rizatriptan is a minor metabolite with a pharmacological activity comparable to the parent compound's. Plasma concentrations of N-monodesmethyl-rizatriptan are approximately 14% of those of the parent compound, which is eliminated at a similar rate. Other pharmacologically inactive minor metabolites include the N-oxide, the 6-hydroxy compound, and the sulfate conjugate of the 6-hydroxy metabolite.
Rizatriptan is metabolized by monoamine oxidase A isoenzyme (MAO-A) to an inactive indole acetic acid metabolite. In addition, several other inactive metabolites are formed. An active metabolite, N-monodesmethyl-rizatriptan, with pharmacological activity similar to that of the parent compound has been identified in small concentrations (14%) in the plasma. Route of Elimination: Approximately 14% of an oral dose is excreted in urine as unchanged rizatriptan while 51% is excreted as indole acetic acid metabolite, indicating substantial first pass metabolism. Half Life: 2-3 hours

Wikipedia

Rizatriptan

Biological Half Life

The plasma half-life of rizatriptan in males and females ranges from two to three hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Cheng, H., et al.: Biopharm. Drug Dispos., 17, 17 (1996)

Su, M., et al.: Eur J Neurosci. 44, 2129 (2016)

Millson, D. S., et al.: Expert Opin Pharmacother. 1, 391 (2000)

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